molecular formula C6H10F3N B13036582 (R)-1-Cyclobutyl-2,2,2-trifluoroethanamine

(R)-1-Cyclobutyl-2,2,2-trifluoroethanamine

Cat. No.: B13036582
M. Wt: 153.15 g/mol
InChI Key: LXAOKYBECWRFMX-RXMQYKEDSA-N
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Description

®-1-Cyclobutyl-2,2,2-trifluoroethanamine is a chiral amine compound characterized by the presence of a cyclobutyl group and a trifluoromethyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Cyclobutyl-2,2,2-trifluoroethanamine typically involves the following steps:

    Trifluoromethylation: The trifluoromethyl group is introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Amine Formation: The final step involves the formation of the ethanamine backbone, which can be achieved through reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production of ®-1-Cyclobutyl-2,2,2-trifluoroethanamine may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing advanced catalytic systems and optimized reaction conditions.

Chemical Reactions Analysis

Types of Reactions

®-1-Cyclobutyl-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or other reducing agents.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halides, alkylating agents, and nucleophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

®-1-Cyclobutyl-2,2,2-trifluoroethanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-1-Cyclobutyl-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Cyclobutyl-2,2,2-trifluoroethanamine: The enantiomer of the compound, differing in its chiral configuration.

    1-Cyclobutyl-2,2,2-trifluoroethanol: A related compound with a hydroxyl group instead of an amine group.

    1-Cyclobutyl-2,2,2-trifluoroethane: A simpler compound lacking the amine functionality.

Uniqueness

®-1-Cyclobutyl-2,2,2-trifluoroethanamine is unique due to its specific chiral configuration and the presence of both cyclobutyl and trifluoromethyl groups. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C6H10F3N

Molecular Weight

153.15 g/mol

IUPAC Name

(1R)-1-cyclobutyl-2,2,2-trifluoroethanamine

InChI

InChI=1S/C6H10F3N/c7-6(8,9)5(10)4-2-1-3-4/h4-5H,1-3,10H2/t5-/m1/s1

InChI Key

LXAOKYBECWRFMX-RXMQYKEDSA-N

Isomeric SMILES

C1CC(C1)[C@H](C(F)(F)F)N

Canonical SMILES

C1CC(C1)C(C(F)(F)F)N

Origin of Product

United States

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